molecular formula C19H17ClO3 B5727470 7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No. B5727470
M. Wt: 328.8 g/mol
InChI Key: KWDVPGLJXFGGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as flavokawain B (FKB), is a natural compound found in the roots of the kava plant. It has been the focus of scientific research due to its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of FKB is not fully understood, but studies have suggested that it works by inducing apoptosis (cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which contribute to the development of inflammatory diseases. FKB has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
FKB has been found to have various biochemical and physiological effects. In vitro studies have shown that FKB inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce the size of tumors. FKB has also been shown to have anti-inflammatory effects in animal models of arthritis. Additionally, FKB has been found to have anti-microbial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using FKB in lab experiments is that it is a natural compound, making it potentially safer than synthetic compounds. Additionally, FKB has been shown to have multiple therapeutic properties, making it a versatile compound to study. However, one limitation of using FKB is that it is not well-studied in humans, making it difficult to determine its safety and efficacy for human use.

Future Directions

For research on FKB include determining optimal dosage and administration, investigating safety and efficacy in humans, developing FKB derivatives, and exploring its potential use as a natural preservative.

Synthesis Methods

FKB can be synthesized from the kava plant using various methods, including extraction and purification. One method involves extracting the kava plant's roots using solvents such as ethanol or methanol. The extract is then purified using techniques such as column chromatography or liquid-liquid extraction. FKB can also be synthesized using chemical methods, such as the Pechmann condensation reaction.

Scientific Research Applications

FKB has been the focus of scientific research due to its potential therapeutic properties. Studies have shown that FKB has anti-cancer effects, particularly against breast, prostate, and bladder cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. FKB has also been found to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.

properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-16(11)18)22-10-14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVPGLJXFGGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

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